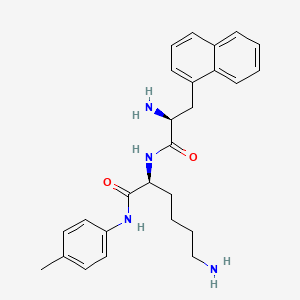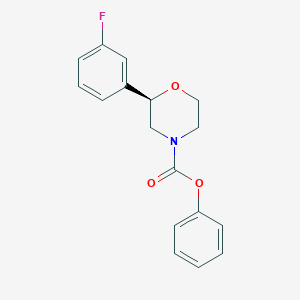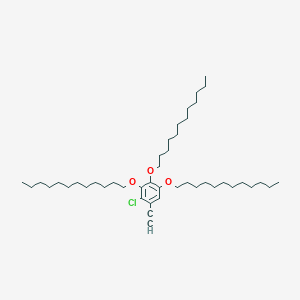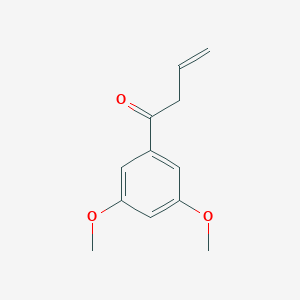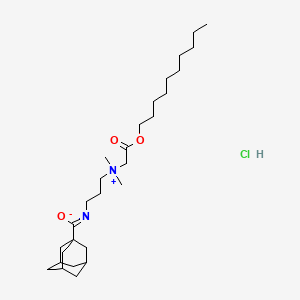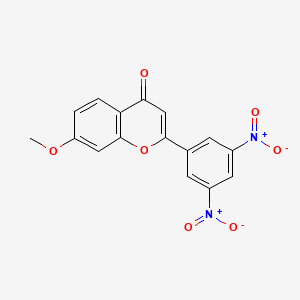![molecular formula C8H9ClN2O2 B15171873 N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea CAS No. 919996-49-9](/img/structure/B15171873.png)
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is an organic compound that features a hydroxyurea moiety attached to a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea typically involves the reaction of 4-chlorobenzylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzylamine and hydroxylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyurea group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N’-hydroxyurea
- N-[(4-Methylphenyl)methyl]-N’-hydroxyurea
- N-[(4-Nitrophenyl)methyl]-N’-hydroxyurea
Uniqueness
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Properties
CAS No. |
919996-49-9 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
InChI Key |
ZILIVKBKFFLCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
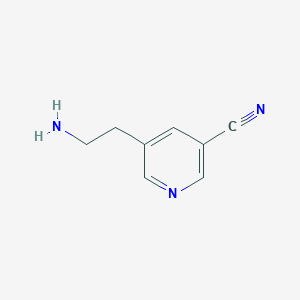
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
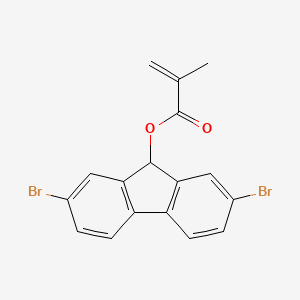
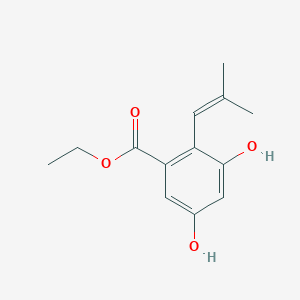
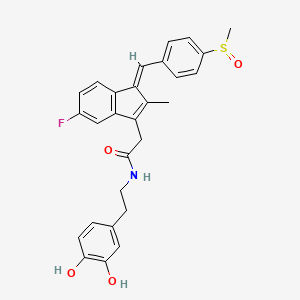
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
